Cas no 2227767-27-1 ((2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol)

(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol
- EN300-1740283
- 2227767-27-1
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- Inchi: 1S/C9H14O2/c1-6(10)4-9-5-7(2)11-8(9)3/h5-6,10H,4H2,1-3H3/t6-/m1/s1
- InChI Key: INPBBZQXJUQKTF-ZCFIWIBFSA-N
- SMILES: O1C(C)=CC(=C1C)C[C@@H](C)O
Computed Properties
- Exact Mass: 154.099379685g/mol
- Monoisotopic Mass: 154.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 33.4Ų
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740283-2.5g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 2.5g |
$4424.0 | 2023-09-20 | ||
Enamine | EN300-1740283-0.25g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 0.25g |
$2077.0 | 2023-09-20 | ||
Enamine | EN300-1740283-5.0g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 5g |
$6545.0 | 2023-06-03 | ||
Enamine | EN300-1740283-1g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 1g |
$2257.0 | 2023-09-20 | ||
Enamine | EN300-1740283-10g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 10g |
$9704.0 | 2023-09-20 | ||
Enamine | EN300-1740283-0.05g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 0.05g |
$1895.0 | 2023-09-20 | ||
Enamine | EN300-1740283-0.5g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 0.5g |
$2167.0 | 2023-09-20 | ||
Enamine | EN300-1740283-1.0g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 1g |
$2257.0 | 2023-06-03 | ||
Enamine | EN300-1740283-10.0g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 10g |
$9704.0 | 2023-06-03 | ||
Enamine | EN300-1740283-0.1g |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol |
2227767-27-1 | 0.1g |
$1986.0 | 2023-09-20 |
(2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol
Compound Introduction: (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol (CAS No. 2227767-27-1)
Introducing (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol, a compound with the CAS number 2227767-27-1, which has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular structure of (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol consists of a propan-2-ol moiety linked to a 2,5-dimethylfuran ring. This configuration imparts distinct stereochemical and electronic characteristics to the molecule, which are crucial for its biological activity. The presence of the furan ring enhances the compound's solubility in both polar and non-polar solvents, making it highly versatile for formulation and administration purposes.
In recent years, there has been a surge in research focusing on the development of novel bioactive compounds derived from heterocyclic scaffolds. Among these, furan derivatives have emerged as particularly potent candidates due to their ability to interact with biological targets in a highly selective manner. The compound (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol is no exception, as it has shown remarkable potential in preclinical studies.
One of the most compelling aspects of (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol is its stereochemical purity. The (R)-configuration at the chiral center provides the molecule with enhanced binding affinity to its target proteins. This stereochemical specificity is critical for ensuring efficacy while minimizing off-target effects, which are often associated with racemic mixtures or non-stereoselective compounds.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol with high accuracy. These predictions have been instrumental in guiding the design of more effective derivatives and analogs. For instance, molecular dynamics simulations have revealed that the furan ring interacts favorably with hydrophobic pockets in target proteins, while the propan-2-ol moiety forms hydrogen bonds with polar residues.
The pharmacokinetic properties of (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol are also noteworthy. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, its moderate lipophilicity ensures good oral bioavailability, while its metabolic stability allows for prolonged half-life in vivo. These attributes make it an attractive candidate for further development into a therapeutic agent.
In addition to its pharmacological potential, (2R)-1-(2,5-dimethylfuran-3-yl)propan-2-ol has shown promise in interdisciplinary research involving chemical biology and synthetic organic chemistry. Its unique structural features provide a scaffold for exploring novel synthetic pathways and functional group transformations. Researchers have leveraged this compound to develop innovative catalytic systems that facilitate asymmetric synthesis, which is essential for producing enantiomerically pure pharmaceuticals.
The synthesis of (2R)-1-(2,5-dimethylfuran-3-yloxy)propanane has been optimized using state-of-the-art methodologies. Transition-metal-catalyzed reactions have played a pivotal role in achieving high yields and enantioselectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds within the furan ring efficiently. These advances underscore the importance of modern synthetic techniques in facilitating access to complex molecules like this one.
Evaluation of the compound's biological activity has revealed several interesting findings. In vitro assays have shown that it exhibits inhibitory effects on specific enzymes and receptors relevant to various diseases. Notably, it has demonstrated potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Furthermore, preliminary data suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders.
The safety profile of (2R)-1-(2,5-dimethylfuran-yloxy)propanane is another critical aspect that has been thoroughly investigated. Preclinical toxicology studies have indicated that it exhibits low toxicity at therapeutic doses when administered orally or intravenously. Additionally, its lack of significant hepatotoxicity or nephrotoxicity further supports its potential as a safe candidate for clinical development.
The future direction of research on this compound is multifaceted. Efforts are underway to explore its mechanism of action at a molecular level through advanced biophysical techniques such as X-ray crystallography and NMR spectroscopy. These studies aim to provide detailed insights into how it interacts with biological targets and elicits its effects.
Collaborative efforts between academic institutions and pharmaceutical companies are also driving innovation in this field. By combining expertise in medicinal chemistry with cutting-edge technologies like artificial intelligence-driven drug discovery platforms, researchers are accelerating the identification and optimization of novel bioactive compounds like this one.
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